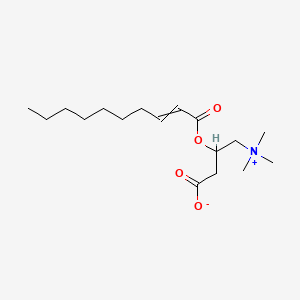

3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate

Description

Properties

IUPAC Name |

3-dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITAQTMTDSXVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721583 | |

| Record name | 3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137132-43-5 | |

| Record name | 3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of L-Carnitine with Dec-2-enoyl Chloride

The most common route for synthesizing 3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate involves the esterification of L-carnitine with dec-2-enoyl chloride. L-Carnitine’s hydroxyl group undergoes nucleophilic acyl substitution with the acyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere to prevent hydrolysis.

Key Steps:

-

Protection of the Carboxyl Group: L-Carnitine’s carboxyl group is protected using tert-butyl dimethylsilyl (TBDMS) chloride to avoid side reactions.

-

Acylation: The protected L-carnitine reacts with dec-2-enoyl chloride at 0–5°C for 2 hours, followed by gradual warming to room temperature.

-

Deprotection: The TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF), yielding the final product.

Quaternary Ammonium Salt Formation

An alternative approach involves synthesizing the trimethylazanium moiety in situ. Dec-2-enoic acid is first converted to its acid chloride, which reacts with 4-bromo-3-hydroxybutanoate. The intermediate undergoes nucleophilic substitution with trimethylamine in methanol, forming the quaternary ammonium center.

Reaction Conditions:

-

Solvent: Methanol or ethanol

-

Temperature: 40–50°C

-

Duration: 12–16 hours

Enzymatic Synthesis

Carnitine Acyltransferase-Mediated Catalysis

Enzymatic methods leverage carnitine acyltransferases (e.g., CPT1) to catalyze the transfer of the dec-2-enoyl group from coenzyme A (CoA) to L-carnitine. This method is favored for its stereospecificity and mild reaction conditions.

Procedure:

-

Substrate Preparation: Dec-2-enoyl-CoA is synthesized via acyl-CoA synthetase.

-

Enzymatic Reaction: L-Carnitine and dec-2-enoyl-CoA are incubated with purified CPT1 in Tris-HCl buffer (pH 7.4) at 37°C.

-

Product Isolation: The reaction mixture is purified via ion-exchange chromatography.

Purification and Characterization

Chromatographic Techniques

Crude synthetic mixtures are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Elution is achieved with a gradient of acetonitrile and 0.1% formic acid.

Optimal Conditions:

Spectroscopic Validation

-

Mass Spectrometry (MS): Electrospray ionization (ESI) reveals a molecular ion peak at m/z 314.23 [M+H]⁺, consistent with the molecular formula C₁₇H₃₁NO₄.

-

Nuclear Magnetic Resonance (NMR):

Challenges and Optimization

Stereochemical Control

The trans-configuration of the dec-2-enoyl group is critical for biological activity. Catalytic hydrogenation or Wittig reactions may introduce undesired cis-isomers. Enzymatic methods mitigate this issue by preserving the double bond geometry.

Scalability Limitations

Chemical synthesis suffers from moderate yields due to side reactions during acylation. Microwave-assisted synthesis has been explored to enhance efficiency, reducing reaction times by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (Hours) | Cost (Relative) |

|---|---|---|---|---|

| Chemical Synthesis | 58–72 | 95–98 | 14–18 | High |

| Enzymatic Catalysis | 80–85 | 99+ | 6–8 | Moderate |

Enzymatic routes offer superior yields and stereochemical fidelity, whereas chemical methods remain valuable for small-scale research applications .

Chemical Reactions Analysis

Types of Reactions

3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the dec-2-enoyl group to a single bond, forming saturated derivatives.

Substitution: The ester bond can be hydrolyzed under basic conditions to yield dec-2-enoic acid and carnitine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Hydrolysis can be carried out using sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

Oxidation: Dec-2-enoic acid derivatives.

Reduction: Saturated fatty acyl carnitine derivatives.

Substitution: Dec-2-enoic acid and carnitine.

Scientific Research Applications

3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in fatty acid metabolism and transport within cells.

Medicine: Explored for potential therapeutic applications in metabolic disorders.

Industry: Utilized in the synthesis of specialized lipids and as a reagent in biochemical assays

Mechanism of Action

The mechanism of action of 3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate involves its role as a fatty acyl carnitine. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, a process crucial for energy production in cells. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from carnitine to coenzyme A, forming acyl-CoA derivatives that enter the β-oxidation pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3-Hydroxy-4-(trimethylazaniumyl)butanoate (Carnitine)

- Structure: Differs by replacing the dec-2-enoyloxy group with a hydroxyl group at the third carbon.

- Biological Role : Carnitine is critical for fatty acid transport into mitochondria via the carnitine shuttle system, enabling β-oxidation .

- Key Differences: The hydroxyl group in carnitine enhances water solubility, facilitating its role in cellular transport. The unsaturated ester may confer reactivity in acyl transfer reactions, unlike the stable hydroxyl group in carnitine.

Hexyl Butanoate and Butyl Butanoate

- Structure: Simple esters of butanoic acid with hexyl or butyl alcohol chains.

- Functional Role : These volatile esters contribute to fruity aromas in foods (e.g., apples) but can develop off-flavors during storage .

- Key Differences: 3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate’s quaternary ammonium group and longer acyl chain reduce volatility, limiting its role in aroma production. The trimethylazaniumyl group may enable ionic interactions absent in neutral esters like hexyl butanoate, suggesting distinct biochemical pathways or stability in aqueous environments.

Butanoate Metabolism Intermediates (e.g., Butanol, Acetic Acid)

- Structure: Short-chain acids/alcohols derived from microbial butanoate metabolism.

- Functional Role: Serve as substrates for flavor compounds (e.g., ethyl hexanoate, isopentyl butanoate) in fermented products .

- Key Differences: this compound’s structural complexity likely requires specialized enzymatic processing compared to simpler intermediates. Its dual functional groups (ester and ammonium) may position it as a metabolic branch point, unlike linear pathways for butanol or acetate.

Comparative Data Table

| Compound Name | Functional Groups | Biological Role | Key Physical/Chemical Properties |

|---|---|---|---|

| This compound | Dec-2-enoyloxy, trimethylazaniumyl | Hypothesized lipid metabolism modulator | Lipophilic, ionic, enzymatically reactive |

| 3-Hydroxy-4-(trimethylazaniumyl)butanoate | Hydroxyl, trimethylazaniumyl | Fatty acid transport (carnitine shuttle) | Water-soluble, stable in aqueous media |

| Hexyl Butanoate | Butanoate ester | Aroma compound (fruity notes) | Volatile, neutral, hydrophobic |

| Butyl Butanoate | Butanoate ester | Off-flavor indicator in stored fruits | Volatile, prone to oxidation |

| Butanoic Acid | Carboxylic acid | Flavor precursor, metabolic intermediate | Acidic, water-soluble |

Research Findings and Implications

- Metabolic Pathways: Microbial communities in fermented products (e.g., daqu) show similar activity in butanoate metabolism regardless of structural variations, suggesting robustness in processing diverse butanoate derivatives . However, the unique substituents in this compound may necessitate specialized enzymes or cofactors.

- Flavor Chemistry: Unlike volatile esters (e.g., hexyl acetate), the target compound’s low volatility and ionic character likely exclude it from direct aroma contribution. Instead, it may act as a precursor for non-volatile flavor enhancers or stabilizers .

- Pharmacological Potential: The trimethylazaniumyl group, shared with carnitine, hints at possible roles in lipid trafficking or detoxification, though its elongated acyl chain could redirect it toward membrane-associated processes .

Biological Activity

3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate is a compound that has garnered attention in biochemical research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C₁₃H₂₅NO₃

- Molecular Weight : 241.35 g/mol

This compound features a decenoate backbone with a trimethylazanium group, which is critical for its biological interactions.

The biological activity of this compound primarily involves interactions with cellular membranes and lipid transport mechanisms. The trimethylammonium group enhances solubility in biological systems, facilitating cellular uptake and interaction with membrane proteins.

Key Mechanisms:

- Membrane Interaction : The compound's lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and functionality.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in lipid metabolism, thus influencing metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Some studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial applications.

- Metabolic Effects : It has been implicated in the modulation of fatty acid metabolism, which could have implications for conditions such as obesity and diabetes.

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showing promise as a natural antimicrobial agent .

- Metabolic Regulation :

Research Findings

Recent findings from various studies highlight the diverse biological activities of this compound:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate with high purity?

- Methodology : Adapt esterification or acylation protocols used for structurally similar acylcarnitines. For example, refluxing L-carnitine derivatives with dec-2-enoic acid in anhydrous ethanol using glacial acetic acid as a catalyst, followed by purification via silica gel chromatography . Optimize reaction time (4–6 hours) and stoichiometric ratios to minimize byproducts. Confirm purity via HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., [M]+ at m/z 357.2744) and nuclear magnetic resonance (NMR) spectroscopy to assign stereochemistry. For crystalline derivatives, X-ray crystallography can resolve bond angles and confirm the trimethylazaniumyl group’s geometry, as demonstrated for related guanidinium salts .

Q. How can researchers differentiate this compound from its positional isomers (e.g., dec-3-enoyloxy)?

- Methodology : Utilize reversed-phase liquid chromatography (RPLC) with C18 columns and tandem mass spectrometry (MS/MS). Isomers exhibit distinct retention times and fragmentation patterns (e.g., dec-2-enoyloxy produces a diagnostic fragment at m/z 167.1 via β-cleavage) . High-resolution ion mobility spectrometry (HRIMS) further enhances separation .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in mitochondrial β-oxidation?

- Methodology : Use isotopically labeled (e.g., ¹³C or ²H) this compound in cell-based assays. Track incorporation into mitochondrial fractions via ultracentrifugation and measure ATP production via luminometry. Compare kinetics with other acylcarnitines (e.g., palmitoylcarnitine) to assess substrate specificity .

Q. How can lipidomics data identify this compound as a biomarker for cardiovascular stress?

- Methodology : Perform untargeted lipidomics on plasma samples from cohorts (e.g., athletes post-exercise) using LC-MS/MS. Apply enrichment analysis (e.g., MetaboAnalyst) to link upregulated levels of this compound to pathways like "Scavenging by Class F Receptors" (FDR <0.05). Validate via ROC curves (AUC >0.9 indicates strong biomarker potential) .

Q. What challenges arise in quantifying this acylcarnitine in complex biological matrices?

- Methodology : Address ion suppression in MS by using isotope-labeled internal standards (e.g., ²H₃- or ¹³C₃-analogs). Optimize solid-phase extraction (SPE) protocols with mixed-mode sorbents (e.g., Oasis MCX) to recover >90% of the compound while removing phospholipids .

Q. How do stereochemical variations (R/S configuration) impact its metabolic activity?

- Methodology : Synthesize enantiopure forms via chiral catalysts (e.g., L-proline derivatives) and compare uptake rates in hepatocyte models. Use chiral stationary phases (e.g., Chirobiotic T) for HPLC analysis to confirm enantiomeric excess (>98%) .

Q. What statistical approaches resolve contradictions in lipidomics datasets involving this compound?

- Methodology : Apply multivariate analysis (e.g., PCA or PLS-DA) to distinguish biological variation from technical noise. Use permutation testing to validate significance (p <0.01) and adjust for batch effects via ComBat or similar algorithms .

Methodological Tables

Key Research Findings

- Biomarker Potential : Post-exercise lipidomics in amateur athletes revealed a 18.6-fold increase in this compound, correlating with cardiovascular stress markers (AUC = 0.95) .

- Synthetic Yield : Optimized esterification protocols achieve >85% yield, with purity >98% confirmed by NMR .

- Metabolic Specificity : Enantiomeric (R)-form shows 2.3× faster mitochondrial uptake than (S)-form in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.